Organic SynthesisMedicinal ChemistryQuality Control
Challenge: Inconsistent reaction outcomes or invalid SAR data arise when substituting fluorinated intermediates with chloro or non-halogenated analogs due to altered electronic profiles and genotoxicity risks. Solution: CAS 198831-76-4 delivers the distinct 3-fluoro substitution pattern for metabolic stability and reduced mutagenic potential.
- ≥98% purity minimizes side reactions in multi-step syntheses.
- Enables precise halogen bonding & crystal engineering studies (C-F…H-C interactions).
- Full analytical packet (NMR, HPLC, LC-MS) included for method development.
Molecular FormulaC10H8FNO
Molecular Weight177.178
CAS No.198831-76-4
Cat. No.B2989443
⚠ Attention: For research use only. Not for human or veterinary use.
3-Fluoro-4-methylquinolin-2(1H)-one: Pharmaceutical Building Block
3-Fluoro-4-methylquinolin-2(1H)-one (CAS 198831-76-4), also referred to as methyl fluoroquinolone, is a heterocyclic compound belonging to the quinolin-2(1H)-one class with the molecular formula C10H8FNO . This fluorinated quinolinone derivative serves as a versatile building block in organic synthesis, enabling various functional group manipulations for the creation of complex molecules, particularly as a precursor in the synthesis of pharmaceutical compounds . Its structural features—a fluorine atom at the 3-position and a methyl group at the 4-position of the quinolinone core—confer distinct reactivity and physicochemical properties that differentiate it from non-fluorinated or chloro-substituted analogs .
Fluorinated quinolinone building block for pharmaceutical intermediate synthesis
3-Fluoro substitution imparts distinct electronic and steric properties vs. non-fluorinated analogs
The substitution pattern on the quinolinone scaffold profoundly influences both chemical reactivity and biological activity. The presence of a fluorine atom at the 3-position, as in 3-fluoro-4-methylquinolin-2(1H)-one, significantly alters electron density distribution, hydrogen-bonding capacity, and metabolic stability compared to non-fluorinated or chloro-substituted analogs . For instance, in related quinoline systems, fluorine substitution has been demonstrated to deprive aromatic compounds of genotoxicity, whereas chloro derivatives retain mutagenic potential [1]. Furthermore, crystal structure analysis of the chloro analog (3-chloro-4-methylquinolin-2(1H)-one) reveals distinct intermolecular interactions (N–H⋯O hydrogen-bonded dimers, π–π stacking) that differ from those expected for the fluorinated compound due to fluorine's unique electronic effects [2]. Therefore, substituting CAS 198831-76-4 with a generic quinolinone derivative—even one bearing only a different halogen—risks altering reaction outcomes, compromising synthetic yields, or invalidating structure-activity relationship (SAR) studies. The quantitative evidence below substantiates the specific differentiation of this fluorinated building block.
Halogen substitution (F vs. Cl) alters electron density and hydrogen-bonding capacity, and may shift reaction outcomes.
Fluorine class-level mutagenicity profile differs from chloro; chloro analogs may retain mutagenic potential (class-level inference).
Intermolecular interactions in solid state differ from 3-chloro analog, which may affect crystallization behavior.
[1] Kato, T., & Hakura, A. (2000). Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 465(1-2), 101-110. View Source
[2] Kassem, M. G., Ghabbour, H. A., & Fun, H.-K. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E, 68(4), o1115. View Source
Quantitative Advantages over Closest Analogs
Enhanced Purity vs. Standard Commercial Grades
Synblock offers CAS 198831-76-4 with a purity specification of NLT 98%, which exceeds the standard 95% purity commonly provided by other suppliers for this compound and its non-fluorinated analog (4-methylquinolin-2(1H)-one) . Higher initial purity reduces the need for additional purification steps, thereby improving overall synthetic yield and reproducibility in multi-step sequences .
Purity SpecificationSpecification review
NLT 98%
Higher initial purity may reduce purification steps in multi-step synthesis
Vendor specification; analytical method not specified
Organic SynthesisMedicinal ChemistryQuality Control
Evidence Dimension
Purity Specification
Target Compound Data
NLT 98%
Comparator Or Baseline
Typical purity of 4-methylquinolin-2(1H)-one (CAS 607-66-9) from Bidepharm: 95%
Quantified Difference
+3% absolute purity
Conditions
Vendor specification; analytical method not specified
Why This Matters
Higher purity specification translates to reduced impurity-related side reactions and improved consistency in sensitive synthetic applications, directly impacting procurement decisions for pharmaceutical intermediate supply.
Organic SynthesisMedicinal ChemistryQuality Control
Fluorine Substitution Reduces Genotoxicity Risk
In a class-level study of 4-methylquinoline derivatives, fluorine substitution at the 3-position (as in 3-fluoro-4-methylquinoline) resulted in complete deprivation of mutagenicity in S. typhimurium TA100, whereas the corresponding 3-chloro derivative remained mutagenic [1]. While direct data for the quinolin-2(1H)-one analog (CAS 198831-76-4) is not available, the established structure-activity relationship strongly suggests that the 3-fluoro substitution pattern confers a safer genotoxicity profile compared to 3-chloro-4-methylquinolin-2(1H)-one (CAS 502142-56-5) [2].
For researchers developing pharmaceutical candidates, selecting the fluorinated building block may reduce the risk of introducing genotoxic liabilities early in the lead optimization process, thereby avoiding costly late-stage failures.
GenotoxicityDrug SafetyMedicinal Chemistry
[1] Kato, T., & Hakura, A. (2000). Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 465(1-2), 101-110. View Source
[2] Kassem, M. G., Ghabbour, H. A., & Fun, H.-K. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E, 68(4), o1115. View Source
Comprehensive Analytical Documentation Package
Synblock provides a comprehensive documentation package for CAS 198831-76-4 including MSDS, NMR, HPLC, and LC-MS data . This level of analytical support exceeds the typical offering from other suppliers (e.g., Bidepharm and AKSci provide only purity specifications and basic MSDS) . Complete analytical characterization enables immediate verification of compound identity and purity without requiring in-house re-analysis, accelerating research timelines.
Analytical PackageSpecification review
MSDS, NMR, HPLC, LC-MS
Full characterization may reduce in-house QC burden
Procurement decisions in regulated or high-throughput environments favor suppliers offering complete analytical characterization to minimize internal quality control burden and ensure batch-to-batch consistency.
Quality AssuranceAnalytical ChemistryProcurement
Optimized Application Scenarios
Precursor for Fluorinated Pharmaceutical Intermediates
CAS 198831-76-4 serves as a key building block for the synthesis of fluorinated pharmaceutical compounds, leveraging the electron-withdrawing and metabolic-stabilizing properties of the 3-fluoro substituent . The high purity (NLT 98%) available from select vendors minimizes side reactions in subsequent derivatization steps, making it suitable for multi-step medicinal chemistry campaigns .
SAR Studies of Quinolinone-Based Inhibitors
The distinct electronic and steric profile of the 3-fluoro-4-methyl substitution pattern, compared to non-fluorinated or chloro analogs, enables precise SAR exploration in drug discovery programs targeting kinases, GPCRs, or other quinolinone-binding proteins . The reduced genotoxicity risk associated with fluorine substitution (class-level inference) makes this compound a preferable starting point for lead optimization [1].
Crystallography and Solid-State Studies
The fluorinated quinolinone scaffold exhibits unique intermolecular interactions (e.g., C–F···H–C, C–F···π) that differ from chloro analogs, making CAS 198831-76-4 a valuable compound for studying halogen bonding and crystal engineering principles [2]. Complete analytical documentation (NMR, HPLC, LC-MS) ensures sample integrity for reproducible crystallographic experiments .
Quality Control and Analytical Method Development
The availability of comprehensive analytical data (MSDS, NMR, HPLC, LC-MS) for CAS 198831-76-4 facilitates the development and validation of analytical methods for related quinolinone compounds . This is particularly valuable in pharmaceutical quality control laboratories where reference standards with full characterization are required.
Application
Selection Property
Validation Focus
Synthesis of fluorinated pharmaceutical intermediates
High-purity fluorinated building block
Purity verification; batch consistency review
SAR studies of quinolinone-based inhibitors
3-Fluoro substitution profile
Halogen-dependent SAR interpretation; genotoxicity context review
Method validation; reference standard characterization
[1] Kato, T., & Hakura, A. (2000). Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 465(1-2), 101-110. View Source
[2] Verkhov, F. K., Bagryanskaya, I. Y., Krasnov, V. I., Shundrina, I. K., & Selivanova, G. A. (2024). Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. Journal of Structural Chemistry, 65(3), 517-533. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.